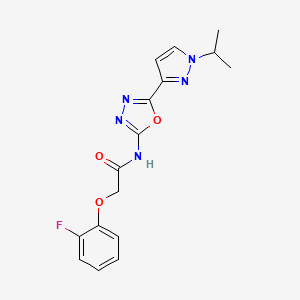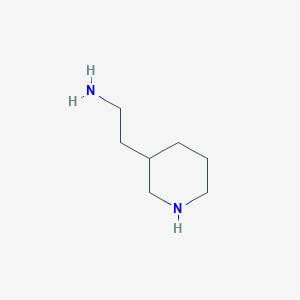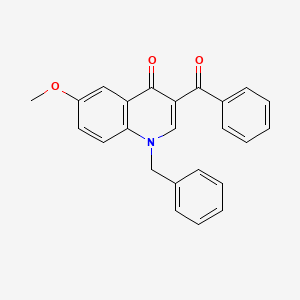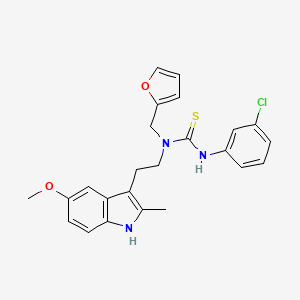![molecular formula C8H9BrN4 B2914910 2,5-Dimethyl-3-bromopyrazolo[1,5-a]pyrimidine-7-amine CAS No. 1780-68-3](/img/structure/B2914910.png)
2,5-Dimethyl-3-bromopyrazolo[1,5-a]pyrimidine-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-3-bromopyrazolo[1,5-a]pyrimidine-7-amine is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a large family of N-heterocyclic compounds . These compounds have significant impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A reproducible and scalable method has been developed for the synthesis of a series of 3,6-substituted pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The Suzuki–Miyaura cross-coupling using the Buchwald ligands to form C–C bond in the sterically hindered position 6 of 5,7-dimethyl-substituted pyrazolo[1,5-a]pyrimidine has been shown .Scientific Research Applications
Synthesis and Chemical Properties
- Antitrypanosomal Activity and Heterocyclic Synthesis : Abdelriheem, Zaki, and Abdelhamid (2017) illustrated the synthesis of new pyrazolo[1,5-a]pyrimidine derivatives, highlighting their importance as purine analogs with potential antitrypanosomal activity. This work emphasizes the compound's utility in creating pharmaceuticals targeting specific biochemical pathways (Abdelriheem, Zaki, & Abdelhamid, 2017).
- PET Ligand Development for CRF1 Receptors : Kumar et al. (2003) described the synthesis of a highly selective CRF1 antagonist as a potential PET ligand. This work exemplifies the role of 2,5-Dimethyl-3-bromopyrazolo[1,5-a]pyrimidine-7-amine in developing diagnostic tools for neurological conditions (Kumar et al., 2003).
- Crystal Structure and Framework : Portilla et al. (2006) analyzed the hydrogen-bonded structure of related pyrazolo[1,5-a]pyrimidine derivatives, contributing to the understanding of molecular interactions and stability relevant to material science and molecular engineering (Portilla et al., 2006).
Applications in Drug Synthesis and Material Science
- Functionalized Pyrazolo[1,5-a]pyrimidines Synthesis : Shkineva, Vatsadze, and Dalinger (2019) presented methods for creating functionally substituted pyrazolo[1,5-a]pyrimidines, showcasing the compound's adaptability in synthesizing diverse molecular entities for potential therapeutic use (Shkineva, Vatsadze, & Dalinger, 2019).
- Phenoxide SNAr Strategy for Scaffold Functionalization : Catalano et al. (2015) discovered an intermediate facilitating direct functionalization of pyrazolo[1,5-a]pyrimidine scaffolds, illustrating its significance in organic synthesis and drug discovery (Catalano et al., 2015).
- Electrophilic Substitutions and Novel Compounds : Atta (2011) used pyrazolo[1,5-c]pyrimidines as precursors for new series of compounds, indicating the broad utility of this compound in creating diverse chemical entities with potential biological activities (Atta, 2011).
Mechanism of Action
Target of Action
Derivatives of pyrazolo[1,5-a]pyrimidine have been investigated for their interactions with kinase insert domain receptor (kdr), also known as vascular endothelial growth factor receptor 2 . This receptor plays a crucial role in angiogenesis, the formation of new blood vessels, which is a critical process in the growth and spread of cancer cells.
Mode of Action
Pyrazolo[1,5-a]pyrimidine derivatives are known to interact with their targets through the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation of the target proteins, potentially altering their function.
Pharmacokinetics
The compound’s molecular weight (19703 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
Inhibition of kdr and the subsequent disruption of the vegf signaling pathway could potentially lead to the inhibition of angiogenesis , thereby preventing the growth and spread of cancer cells.
Future Directions
The future directions in the research and application of 2,5-Dimethyl-3-bromopyrazolo[1,5-a]pyrimidine-7-amine could involve further exploration of its potential as a selective inhibitor of AMP-activated protein kinase . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
properties
IUPAC Name |
3-bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN4/c1-4-3-6(10)13-8(11-4)7(9)5(2)12-13/h3H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLCBFAUDSFRDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide](/img/structure/B2914829.png)
![Methyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate](/img/structure/B2914831.png)
![5-(3-bromobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2914833.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2914838.png)
![N-(3-methoxypropyl)-6-[(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)thio]nicotinamide](/img/structure/B2914840.png)

![[4-(Thian-4-yl)-1,4-diazepan-1-yl]-thiophen-2-ylmethanone](/img/structure/B2914844.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2914846.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2914847.png)

![9-(4-bromophenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2914849.png)